molecular formula C8H7BrN2 B12290278 7-(Bromomethyl)pyrazolo[1,5-a]pyridine

7-(Bromomethyl)pyrazolo[1,5-a]pyridine

Cat. No.: B12290278
M. Wt: 211.06 g/mol
InChI Key: FWJKEDZTMVNTIX-UHFFFAOYSA-N
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Description

7-(Bromomethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a bromomethyl substituent at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)pyrazolo[1,5-a]pyridine typically involves the bromination of pyrazolo[1,5-a]pyridine derivatives. One common method includes the reaction of pyrazolo[1,5-a]pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 7-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(Bromomethyl)pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.

    Oxidation: The compound can be oxidized to form pyrazolo[1,5-a]pyridine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrazolo[1,5-a]pyridine derivatives with various functional groups.

    Oxidation: Oxidized derivatives with functional groups such as aldehydes, ketones, or carboxylic acids.

    Reduction: Reduced derivatives with methyl or other alkyl groups.

Scientific Research Applications

7-(Bromomethyl)pyrazolo[1,5-a]pyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for various diseases.

    Materials Science: The compound is used in the development of novel materials with specific electronic or photophysical properties.

    Chemical Biology: It is employed in the design of probes and sensors for studying biological processes.

    Organic Synthesis: The compound is a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)pyrazolo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Chloromethyl)pyrazolo[1,5-a]pyridine
  • 7-(Iodomethyl)pyrazolo[1,5-a]pyridine
  • 7-(Methyl)pyrazolo[1,5-a]pyridine

Uniqueness

7-(Bromomethyl)pyrazolo[1,5-a]pyridine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate for specific synthetic transformations and applications.

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

7-(bromomethyl)pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H7BrN2/c9-6-8-3-1-2-7-4-5-10-11(7)8/h1-5H,6H2

InChI Key

FWJKEDZTMVNTIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=NN2C(=C1)CBr

Origin of Product

United States

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